molecular formula C19H17F3N2O3 B2781883 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034256-04-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2781883
CAS No.: 2034256-04-5
M. Wt: 378.351
InChI Key: BBTMMFFDGAUUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C19H17F3N2O3 and a molecular weight of 378.351 . It is not intended for human or veterinary use and is available for research use only .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry Applications

  • Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition : A study identified a series of benzamides as potent and orally efficacious SCD-1 inhibitors, demonstrating significant therapeutic potential for metabolic disorders. This suggests that structurally related compounds, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, could be explored for similar applications (Uto et al., 2009).

  • Histone Deacetylase 6 (HDAC6) Inhibition : The development of 5-aroylindolyl-substituted hydroxamic acids as selective HDAC6 inhibitors, which ameliorate Alzheimer's disease phenotypes, indicates the potential for benzamide derivatives in neurodegenerative disease research and therapy (Lee et al., 2018).

Neuropharmacological Research

  • Antipsychotic Agents : The synthesis and evaluation of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, as potential neuroleptics highlight the relevance of benzamide derivatives in the development of new treatments for psychosis with fewer side effects (Iwanami et al., 1981).

  • Dopamine-D2 Receptor Antagonists : Research on substituted benzamide compounds like eticlopride, which selectively block dopamine-D2 binding sites, underscores the utility of benzamide derivatives in studying dopamine-D2 mediated responses, potentially guiding the development of novel antipsychotic medications (Hall et al., 1985).

Safety and Hazards

This compound is not intended for human or veterinary use and should be used for research purposes only . Always follow appropriate safety protocols when handling chemicals.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-24-9-8-13-10-14(4-7-16(13)24)17(25)11-23-18(26)12-2-5-15(6-3-12)27-19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTMMFFDGAUUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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